

Application Notes and Protocols: Polysulfide Rubber in Automotive Applications

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Compound of Interest

Compound Name: *Polysulfide rubber*

Cat. No.: *B346664*

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1.0 Introduction

Polysulfide rubbers, also known as Thiokols, are a class of synthetic elastomers distinguished by their outstanding resistance to fuels, oils, and various solvents.^{[1][2]} This characteristic makes them highly valuable in the automotive industry, where components are frequently exposed to harsh chemical environments.^[3] These polymers are primarily used in the form of low-molecular-weight liquid polymers that cure in place to form a flexible, durable elastomeric seal.^[2] Key applications include gaskets, fuel tank sealants, and adhesives for various automotive components.^{[3][4][5]} Their ability to maintain a seal and resist degradation when in contact with hydrocarbon fuels and automotive fluids sets them apart from many other elastomers.^{[3][6]}

2.0 Key Automotive Applications

The primary application for **polysulfide rubber** in the automotive sector is in high-performance sealants and adhesives.^[6]

- Fuel System Components: Due to their exceptional resistance to gasoline, diesel, and other fuels, polysulfide sealants are used for sealing fuel tanks, fuel hoses, and other components of the fuel system.^{[2][3]} This prevents leaks and ensures the integrity of the fuel containment system.
- Engine and Drivetrain Gaskets: Polysulfide-based gaskets provide reliable sealing in environments where they are exposed to engine oils, transmission fluids, and lubricants.^[7]

- Underbody Coatings: When combined with other resins like epoxy, polysulfide oligomers can be used in underbody coatings, offering a protective barrier against corrosion and degradation from automotive fluids.[6]
- Electrical Potting: The insulating properties of polysulfide sealants make them suitable for potting electrical components, protecting them from moisture, vibration, and chemical exposure.[2][7]
- Conductive Sealants: By incorporating conductive fillers like silver nanowires, polysulfide sealants can be formulated to dissipate electrostatic charges, a critical function in fuel systems to prevent ignition of flammable vapors.[8][9]

3.0 Performance Characteristics and Data

Polysulfide rubbers offer a unique combination of properties that make them suitable for demanding automotive applications. They provide excellent long-term resistance to a variety of automotive fluids, good flexibility at low temperatures, and strong adhesion to multiple substrates.[3][10]

Table 1: Typical Physical and Thermal Properties of **Polysulfide Rubber**

Property	Test Method	Value Range
Density	-	1.34 - 1.42 g/cm³
Hardness (Shore A)	ASTM D2240	40 - 90
Tensile Strength	ASTM D412	4.0 - 7.0 MPa
Elongation at Break	ASTM D412	200 - 400%
Compression Set	-	15 - 30%
Operating Temperature	-	-60°C to +120°C
Low Temperature Flexibility	ASTM D2137	Passes at -55°C
Weather Resistance	ASTM G154	No cracking after 2000h UV exposure

Data sourced from available technical specifications.[\[3\]](#)

Table 2: Chemical Resistance of **Polysulfide Rubber** to Automotive Fluids

Chemical Fluid	Resistance Rating	Observations
Gasoline	Excellent	Low volume swell, maintains integrity. [2]
Kerosene / Jet Fuel	Excellent	Widely used in aerospace for fuel tank sealing. [11]
Crude Oils / Lubricants	Excellent	High resistance to swelling by hydrocarbon oils. [2]
Automotive Brake Fluid	Good	Some swelling may occur, testing is recommended. [12]
Automatic Transmission Fluid	Good	Suitable for many applications. [12]
Acids (Dilute)	Excellent	Resistant to corrosion. [3] [7]
Alkalies (Dilute)	Excellent	Stable in the presence of bases. [3]

Resistance Rating Key: Excellent - Little to no effect; Good - Minor to moderate effect, suitable for most applications.

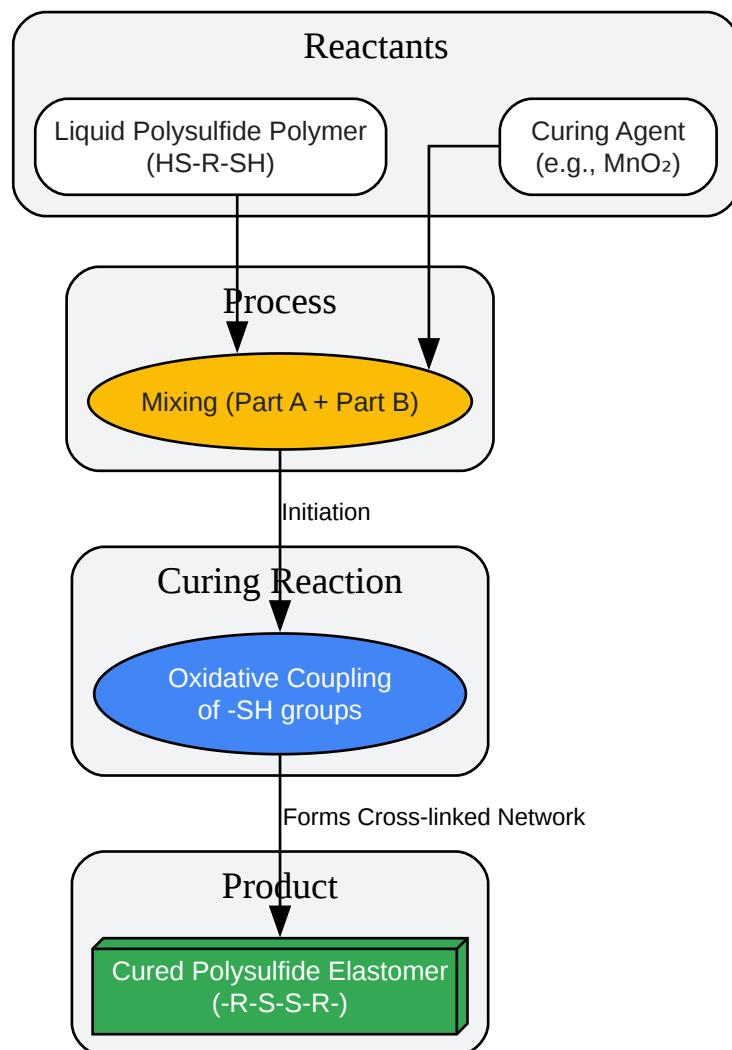
4.0 Formulation and Curing Chemistry

Polysulfide sealants are typically supplied as two-component (2K) systems, consisting of a base compound and a curing agent.[\[4\]](#)

- Base Compound (Part A): This part contains the liquid polysulfide polymer, which has reactive mercaptan (-SH) terminal groups.[\[13\]](#) It also includes fillers (like silica or calcium carbonate), plasticizers, and adhesion promoters.[\[14\]](#)
- Curing Agent (Part B): The curing agent is typically an oxidizing agent suspended in a paste. [\[15\]](#) Manganese dioxide (MnO_2) is a common choice, offering good UV resistance.[\[15\]](#) Other

curing agents include lead dioxide, calcium peroxide, and dichromates.[11]

The curing reaction is an oxidative coupling of the terminal mercaptan groups on the liquid polymer chains. The oxidizing agent facilitates the formation of disulfide bonds (S-S), linking the polymer chains together to form a high-molecular-weight, cross-linked elastomer.[11][13] This reaction can proceed at ambient temperatures.[2]



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Caption: Curing mechanism of a two-component polysulfide sealant.

5.0 Experimental Protocols

The following are summarized protocols for key tests used to evaluate polysulfide sealants for automotive applications, based on industry standards.[16][17]

5.1 Protocol: Hardness Testing (Durometer)

- Objective: To determine the indentation hardness of the cured sealant.
- Standard: Based on ASTM D2240.[18]
- Methodology:
 - Prepare a cured sealant specimen of at least 6 mm thickness. The surface must be flat and smooth.
 - Condition the specimen at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity for at least 24 hours.
 - Use a calibrated Shore A durometer.
 - Press the durometer foot firmly and flatly onto the specimen surface, ensuring the indenter is normal to the surface.
 - Record the reading from the durometer dial immediately after the presser foot is in firm contact with the specimen.
 - Take at least five measurements at different positions on the specimen, at least 12 mm apart, and calculate the average value.

5.2 Protocol: Adhesion Testing (Peel Strength)

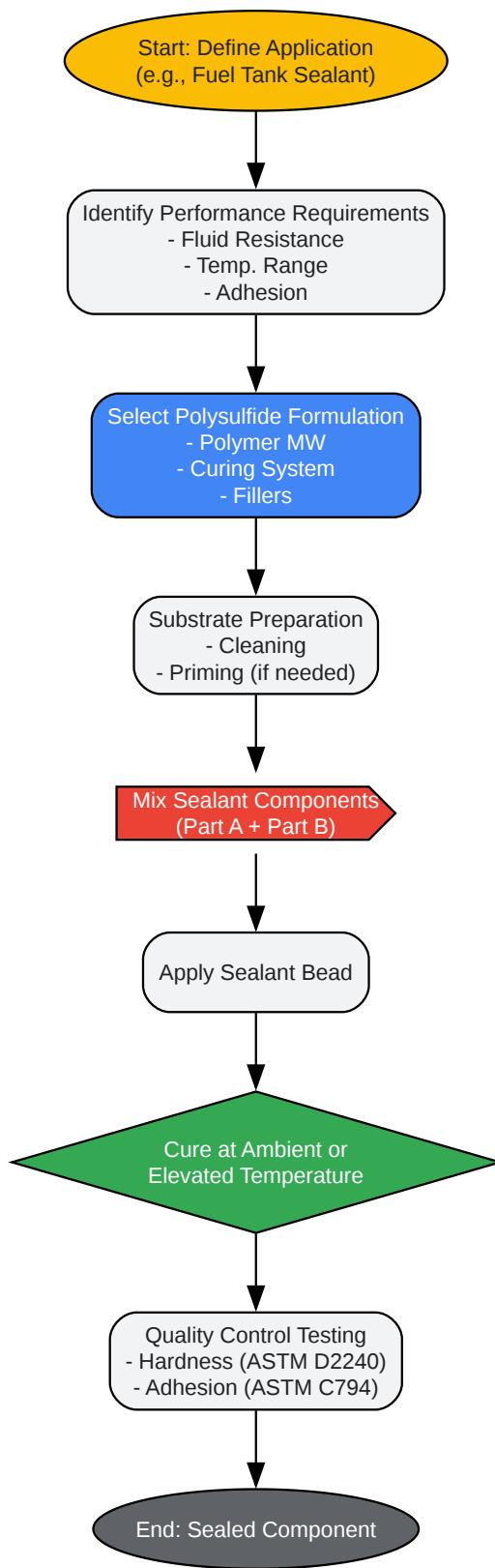
- Objective: To measure the adhesive strength of the sealant to a specific substrate (e.g., aluminum, steel).
- Standard: Based on ASTM C794.
- Methodology:
 - Clean the substrate panels as specified (e.g., with a solvent like toluene).[2]

- Apply the mixed sealant to the substrate, embedding a strip of wire mesh or cloth into the sealant bead.
- Allow the sealant to cure for the specified time (e.g., 21 days at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ RH).
- Mount the specimen in a tensile testing machine.
- Peel the sealant strip from the substrate at a 180° angle at a constant rate of 50 mm/min.
- Record the force required to peel the sealant. The peel strength is reported in Newtons per meter (N/m) or pounds per inch (lbf/in).
- Observe the failure mode (adhesive failure, cohesive failure, or a combination).

5.3 Protocol: Fluid Compatibility Testing

- Objective: To evaluate the effect of automotive fluids on the physical properties of the cured sealant.
- Standard: Based on ASTM D471 and ASTM D7216.[3][19]
- Methodology:
 - Prepare several cured specimens for tensile strength, elongation, and hardness testing.
 - Measure and record the initial properties (hardness, tensile strength, elongation, and volume) of the control specimens.
 - Immerse the test specimens in the specified automotive fluid (e.g., ASTM Reference Fuel C, engine oil) in a sealed container.
 - Place the container in an oven at a specified temperature for a specified duration (e.g., 70 hours at 100°C).[3]
 - After immersion, remove the specimens, cool them to room temperature, and blot them dry.

- Within a specified time, measure the final hardness, tensile properties, and volume.
- Calculate the percentage change in each property compared to the initial values.



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Caption: Workflow for automotive sealant application.

6.0 Conclusion

Polysulfide rubber-based sealants are critical materials in the automotive industry, offering a superior combination of chemical resistance, durability, and flexibility that is unmatched by many other elastomers in fuel-contact applications.^[3] Their performance is highly dependent on proper formulation, surface preparation, and curing.^{[2][14]} The protocols and data presented provide a foundational understanding for researchers and scientists in the evaluation and application of these specialized polymers for robust and long-lasting automotive sealing solutions.

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